molecular formula C14H15N B7998159 2-(2-Isopropylphenyl)pyridine

2-(2-Isopropylphenyl)pyridine

Cat. No. B7998159
M. Wt: 197.27 g/mol
InChI Key: IBJXBKCBXIGQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Isopropylphenyl)pyridine is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organometallic Complexes and Catalysis :

    • Titanium and hafnium complexes with pyrrolylpyridylamido ligands, which include the 2-isopropylphenyl substituent, show high activities in olefin polymerization, producing highly linear polyethylenes with ultrahigh molecular weights (Li et al., 2012).
    • Mono- and dinuclear nickel complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands demonstrate potential in the catalytic oligomerization of ethylene (Kermagoret & Braunstein, 2008).
  • Luminescent Materials :

    • Copper(I) and gold(I) complexes bearing 2-phenylpyridine ligands, related to 2-(2-Isopropylphenyl)pyridine, exhibit distinct luminescence properties and have been studied for potential applications in lighting and display technologies (Molteni et al., 2016).
  • Corrosion Inhibition :

    • Certain pyridine derivatives, including those structurally related to this compound, have been investigated for their efficacy as corrosion inhibitors in mild steel (Ansari et al., 2015).
  • Radiopharmaceutical Applications :

    • The coordination properties of pyridine derivatives have been explored in the context of radiopharmaceutical applications, particularly in the development of Re/Tc complexes (Salvarese et al., 2015).
  • Environmental Remediation :

    • Studies on the degradation of substituted pyridines, including compounds related to this compound, have been conducted to improve methods for treating contaminated water (Stapleton et al., 2010).

properties

IUPAC Name

2-(2-propan-2-ylphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-11(2)12-7-3-4-8-13(12)14-9-5-6-10-15-14/h3-11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJXBKCBXIGQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Isopropylphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(2-Isopropylphenyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-(2-Isopropylphenyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-(2-Isopropylphenyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-(2-Isopropylphenyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-(2-Isopropylphenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.